Chloromethyl 5-chlorononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 5-chlorononanoate is an organic compound with the molecular formula C10H18Cl2O2. It belongs to the class of organochlorides, characterized by the presence of chlorine atoms in their molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 5-chlorononanoate typically involves the reaction of 5-chlorononanoic acid with chloromethylating agents. One common method is the esterification of 5-chlorononanoic acid with chloromethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 5-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: Products include substituted nonanoates, where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Products include 5-chlorononanoic acid or 5-chlorononanal, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 5-chlorononanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of chloromethyl 5-chlorononanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromethyl 5-chloropentanoate
- Chloromethyl 5-chlorohexanoate
- Chloromethyl 5-chloroheptanoate
Uniqueness
Chloromethyl 5-chlorononanoate is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets. The presence of both chloromethyl and chlorononanoate groups provides distinct chemical properties that can be leveraged in various applications .
Eigenschaften
80418-74-2 | |
Molekularformel |
C10H18Cl2O2 |
Molekulargewicht |
241.15 g/mol |
IUPAC-Name |
chloromethyl 5-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-5-9(12)6-4-7-10(13)14-8-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
MJVJQTXCHDQYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.